molecular formula C20H22N4OS B2376351 N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-methylthiophene-2-carboxamide CAS No. 1421524-52-8

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-methylthiophene-2-carboxamide

Cat. No.: B2376351
CAS No.: 1421524-52-8
M. Wt: 366.48
InChI Key: RJUBDWQUSDNXFB-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-4-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H22N4OS and its molecular weight is 366.48. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Binding Analysis

Research into similar compounds, such as pyrazole derivatives, has been conducted to understand their molecular interactions with biological receptors. For instance, a study detailed the molecular interaction of a pyrazole antagonist with the CB1 cannabinoid receptor, using molecular orbital methods and conformational analysis to develop unified pharmacophore models for cannabinoid receptor ligands (Shim et al., 2002). Such studies are foundational in the development of therapeutic agents targeting specific receptors.

Synthesis and Characterization of Derivatives

The synthesis and characterization of pyrazole and pyrazolopyrimidine derivatives are crucial for their application in medicinal chemistry. For example, the creation of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and their evaluation for cytotoxic activity represents an important step in the development of potential anticancer compounds (Hassan et al., 2014).

Crystal Structure and Hirshfeld Surface Analysis

Understanding the crystal structure of pyrazole derivatives, such as through Hirshfeld surface analysis, aids in the elucidation of their chemical properties and potential pharmaceutical applications. Studies have revealed the crystal structure of novel pyrazole derivatives, providing insights into their molecular architecture and interactions (Kumara et al., 2017).

Structure-Activity Relationships

Exploring the structure-activity relationships (SAR) of pyrazole derivatives helps in understanding their biological activities and potential as therapeutic agents. Research has been conducted on pyrazole derivatives as cannabinoid receptor antagonists, identifying key structural requirements for their activity (Lan et al., 1999).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of pyrazolopyridine derivatives have been investigated, showing that some compounds exhibit moderate to good activity against various bacterial and fungal strains (Panda et al., 2011). This highlights their potential in developing new antimicrobial agents.

Properties

IUPAC Name

N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-14-10-19(26-13-14)20(25)22-12-16-11-18(15-6-8-21-9-7-15)24(23-16)17-4-2-3-5-17/h6-11,13,17H,2-5,12H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUBDWQUSDNXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2=NN(C(=C2)C3=CC=NC=C3)C4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.